molecular formula C12H10O4 B1623779 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 83688-40-8

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B1623779
CAS RN: 83688-40-8
M. Wt: 218.2 g/mol
InChI Key: JZDAPLLTAVOOGR-UHFFFAOYSA-N
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Description

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one or 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, is a polyphenol compound found in many fruits and vegetables. It has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Modified Coumarins Synthesis : Mannich bases of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones exhibit tranquilizing and neuroleptic properties, indicating potential in neurological applications (Garazd, Panteleimonova, Garazd, & Khilya, 2003).

Chemical Structure and Properties

  • Chromene Compounds Structure : Detailed structural analysis of chromene compounds like 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones provides insight into their stabilization mechanisms and potential chemical applications (Huo, Yin, Jin, & Yang, 2005).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal agents (Nandhikumar & Subramani, 2018).

Enzyme Inhibition

  • Inhibition of Carbonic Anhydrases : Dihydroxycoumarin compounds, including derivatives of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones, have been studied as inhibitors of human carbonic anhydrase enzymes, indicating potential therapeutic applications (Basaran, Sinan, Cakir, Bulut, Arslan, & Ozensoy, 2008).

Biotransformation Studies

  • Biotransformation by Filamentous Fungi : Research on the biotransformation of coumarins using fungi highlights how these compounds can be chemically modified to produce analogs with significant pharmacological and chemical interest (Nascimento, Núñez, Santos, Aleu, Cunha, & Silva, 2019).

Spectral Analysis and Molecular Interactions

  • Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of chromene derivatives have been reported, providing insights into their stability, reactivity, and potential for photovoltaic applications (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Colorimetric Detection Applications

  • Colorimetric Detection of Thiols : Chromene derivatives have been developed as colorimetric probes for detecting thiol species, demonstrating applications in biochemical detection and analysis (Huo, Sun, Su, Chao, Zhi, & Yin, 2009).

properties

IUPAC Name

7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDAPLLTAVOOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415797
Record name 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS RN

83688-40-8
Record name 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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